2-(5-Chloro-7-fluoro-1H-indol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-7-fluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-6-2-7-5(1-9(14)15)4-13-10(7)8(12)3-6/h2-4,13H,1H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZZLLACQIAFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC(=O)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Techniques for Research on 2 5 Chloro 7 Fluoro 1h Indol 3 Yl Acetic Acid Interactions
High-Resolution Mass Spectrometry for Studying Reaction Intermediates and Biological Complexes
High-resolution mass spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the structural elucidation of molecules. In the context of 2-(5-Chloro-7-fluoro-1H-indol-3-yl)acetic acid, HRMS is instrumental in identifying transient reaction intermediates and characterizing non-covalent complexes with biological macromolecules, thereby providing insights into its mechanism of action.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it ideal for studying biological interactions. In mechanistic studies of this compound, ESI-MS can be used to identify metabolites and degradation products. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For instance, the fragmentation of the parent compound would likely involve the loss of the acetic acid side chain and characteristic cleavages of the indole (B1671886) ring, influenced by the chloro and fluoro substituents. jabonline.inmassbank.eu
A key fragment ion for indole-3-acetic acid in positive ion mode is often observed at a mass-to-charge ratio (m/z) of 130.06, corresponding to the quinolinium ion formed after the loss of the carboxylic acid group. jabonline.innih.gov For this compound, the expected mass of this fragment would be shifted due to the presence of the halogen atoms. By monitoring these specific fragment ions, researchers can track the metabolic fate of the compound and identify the structures of its derivatives.
Table 1: Predicted Key ESI-MS/MS Fragment Ions for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure |
| [M+H]⁺ | [M+H - H₂O]⁺ | Water | Dehydrated precursor |
| [M+H]⁺ | [M+H - COOH]⁺ | Carboxylic acid group | Decarboxylated indole moiety |
| [M+H]⁺ | Halogenated Quinolinium ion | Acetic acid | Core indole ring structure |
This table is illustrative and based on known fragmentation patterns of similar compounds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the synthesis or degradation of this compound, volatile byproducts may be generated. GC-MS analysis of the reaction headspace or extracts can reveal the presence of these byproducts, providing valuable information about side reactions and decomposition pathways. notulaebotanicae.ronih.gov For instance, decarboxylation of the acetic acid side chain could lead to the formation of a volatile skatole derivative. The identification of such byproducts is crucial for optimizing reaction conditions and understanding the stability of the parent compound. mdpi.com
Advanced Chromatographic Separations for Complex Reaction Mixtures
The synthesis of this compound and its analogs often results in complex mixtures containing starting materials, intermediates, byproducts, and the desired product. Advanced chromatographic techniques are essential for the purification and isolation of these compounds.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of compounds in quantities ranging from milligrams to grams. teledynelabs.comwarwick.ac.uk This method offers high resolution and is applicable to a wide range of compounds. For the purification of this compound from a crude reaction mixture, a reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. nih.govwaters.comresearchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. By collecting the fraction corresponding to the peak of the target compound, a high degree of purity can be achieved.
Table 2: Illustrative Preparative HPLC Parameters for Purification
| Parameter | Condition |
| Column | C18, 10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 280 nm |
These parameters are typical and would require optimization for the specific compound.
For analogs of this compound that are chiral, their separation into individual enantiomers is often necessary, as different enantiomers can exhibit distinct biological activities. Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. europeanpharmaceuticalreview.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier such as methanol or ethanol (B145695). youtube.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com Chiral stationary phases (CSPs) based on polysaccharide derivatives are commonly used to achieve enantiomeric resolution. researchgate.net
Spectroscopic and Calorimetric Methods for Investigating Molecular Interactions (In Vitro)
Understanding the non-covalent interactions between this compound and its biological targets, such as proteins or nucleic acids, is fundamental to elucidating its mechanism of action. Spectroscopic and calorimetric techniques provide quantitative data on these interactions. nih.govresearchgate.net
UV-visible and fluorescence spectroscopy are sensitive methods for studying binding events. nih.govcapes.gov.brresearchgate.net Changes in the absorption or fluorescence spectrum of a target protein upon titration with the indole derivative can indicate binding. core.ac.uknih.gov For example, the quenching of intrinsic tryptophan fluorescence of a protein is often used to monitor ligand binding and determine binding constants. researchgate.netmdpi.com
Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govharvard.edunih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction. nih.gov This information is crucial for understanding the driving forces behind the molecular recognition process. researchgate.net
Table 3: Representative Thermodynamic Parameters for a Ligand-Protein Interaction Determined by ITC
| Thermodynamic Parameter | Symbol | Example Value | Interpretation |
| Binding Affinity Constant | Ka | 1.5 x 10⁶ M⁻¹ | Strength of the interaction |
| Enthalpy Change | ΔH | -25.5 kJ/mol | Heat released or absorbed upon binding |
| Entropy Change | ΔS | 30.2 J/mol·K | Change in disorder of the system upon binding |
| Gibbs Free Energy Change | ΔG | -34.5 kJ/mol | Spontaneity of the binding process |
| Stoichiometry | n | 1.1 | Molar ratio of ligand to protein in the complex |
These values are hypothetical and serve as an example of data obtained from an ITC experiment.
Fluorescence Spectroscopy for Ligand-Target Binding Studies (in vitro)
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a ligand to a protein. nih.govresearchgate.net This method often relies on monitoring changes in the intrinsic fluorescence of the target protein, typically from tryptophan or tyrosine residues, upon ligand binding. When this compound binds to its target, it can alter the local environment of these fluorescent amino acids, leading to a measurable change in fluorescence intensity, a phenomenon known as fluorescence quenching. researchgate.net
In a typical experiment, a solution of the target protein (e.g., a protein kinase) is titrated with increasing concentrations of this compound. The intrinsic tryptophan fluorescence is monitored by exciting the protein at approximately 295 nm and measuring the emission spectrum. The binding of the compound to the protein leads to a progressive decrease in the fluorescence intensity at the emission maximum.
This quenching data can be analyzed using the Stern-Volmer equation to determine the binding constant (Kb) and the number of binding sites (n). The results provide crucial information about the affinity of the compound for its target under equilibrium conditions. researchgate.net
Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Constant (Kb) | 1.5 x 106 M-1 |
| Number of Binding Sites (n) | 0.98 |
| Quenching Mechanism | Static Quenching |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics (in vitro)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. springernature.comnih.govrouken.bio It provides detailed kinetic information, including the rates of association and dissociation, which are critical for understanding the dynamic nature of a drug-target interaction.
For the analysis of this compound, the target protein is typically immobilized on the surface of a sensor chip. A solution containing the compound is then flowed over this surface. nih.gov The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram. youtube.com This sensorgram plots the binding response against time, showing the association phase during sample injection and the dissociation phase when the sample is replaced by a running buffer.
By analyzing the sensorgrams obtained from a series of compound concentrations, key kinetic parameters can be determined. These include the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity (Kₗ = kₔ/kₐ). rouken.bio This level of kinetic detail is invaluable for lead optimization, as it distinguishes between compounds that achieve high affinity through a fast "on-rate" versus a slow "off-rate," the latter often being a desirable characteristic for sustained therapeutic effect.
Table 2: Hypothetical Real-Time Binding Kinetics Data from SPR Analysis
| Kinetic Parameter | Value | Unit |
|---|---|---|
| Association Rate Constant (kₐ) | 2.1 x 105 | M-1s-1 |
| Dissociation Rate Constant (kₔ) | 8.4 x 10-3 | s-1 |
| Equilibrium Dissociation Constant (Kₗ) | 40 | nM |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions (in vitro)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. nih.govspringernature.com It is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. malvernpanalytical.com A single ITC experiment can determine all the thermodynamic parameters of an interaction: the binding affinity (Kₐ), binding stoichiometry (n), and the change in enthalpy (ΔH). springernature.com From these values, the changes in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
In a typical ITC experiment to study this compound, the target protein is placed in the sample cell of the calorimeter, and the compound is loaded into a titration syringe. The compound is then injected in small aliquots into the protein solution. reactionbiology.com Each injection triggers a heat change that is precisely measured until the protein becomes saturated.
The resulting data provides a complete thermodynamic profile of the interaction, offering deep insights into the molecular forces driving the binding. For example, a negative enthalpy change (ΔH) suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change (ΔS) often indicates that hydrophobic interactions are the primary driver. harvard.edu This information is crucial for the rational design and optimization of inhibitors. nih.gov
Table 3: Hypothetical Thermodynamic Profile of this compound Binding to a Target Protein by ITC
| Thermodynamic Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | |
| Association Constant (Kₐ) | 2.3 x 107 | M-1 |
| Dissociation Constant (Kₗ) | 43.5 | nM |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol |
| Entropy Change (ΔS) | -7.2 | cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -10.3 | kcal/mol |
Computational Chemistry and Theoretical Investigations of 2 5 Chloro 7 Fluoro 1h Indol 3 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations provide valuable insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of atoms and molecules. nih.govorientjchem.org It is widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For 2-(5-Chloro-7-fluoro-1H-indol-3-yl)acetic acid, a DFT study would involve optimizing the molecule's three-dimensional structure to its lowest energy state. This optimized geometry would provide precise bond lengths and angles. From this, various electronic properties and reactivity descriptors could be calculated.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For the target molecule, this analysis would identify the distribution of these orbitals, indicating which atoms are most involved in potential chemical reactions. Without specific studies, no data table can be generated.
Electrostatic Potential Surface (EPS) Analysis
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. nih.gov It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an EPS map would highlight the electronegative oxygen, fluorine, and chlorine atoms as regions of negative potential, while the hydrogen atoms, particularly the one on the indole (B1671886) nitrogen and the carboxylic acid, would be regions of positive potential. This provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate results for molecular properties. nih.gov An ab initio study of this compound would yield precise information about its electronic energy and structure, serving as a benchmark for results obtained from less computationally intensive methods like DFT.
Conformer Analysis and Energy Landscapes
Most flexible molecules, including this compound with its rotatable acetic acid side chain, can exist in multiple spatial arrangements called conformations. Conformer analysis involves identifying the different stable conformations (conformers) and calculating their relative energies. This creates an energy landscape that shows which conformers are most stable and likely to be present under given conditions. This information is critical for understanding the molecule's behavior and its ability to bind to biological targets.
Molecular Docking and Dynamics Simulations
These computational techniques are used to predict how a molecule interacts with a target protein, which is fundamental in drug design and discovery.
Molecular docking is a simulation method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govfrontiersin.orgnih.gov For this compound, docking studies would be performed against a specific protein target to predict its binding mode and affinity. The results would include a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular bonds (e.g., hydrogen bonds, hydrophobic interactions) formed between the compound and the protein's active site.
Without published research specifically on this compound, no data on binding affinities or interaction details can be provided.
Protein-Ligand Docking for Predicting Binding Modes with Theoretical Targets
Protein-ligand docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a protein target. This technique is instrumental in structure-based drug design for elucidating the binding mode and estimating the binding affinity. For a compound like this compound, docking studies would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant protein target. While specific studies on this compound are not available, research on similar 5-chloro-indole derivatives has utilized docking to understand their binding within enzyme active sites, such as Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com In a typical study, the indole moiety might be predicted to form key hydrogen bonds or hydrophobic interactions with amino acid residues in the binding pocket. nih.gov The docking score, an estimation of binding affinity, would be calculated to rank its potential efficacy compared to other compounds. nih.gov
Table 1: Illustrative Example of Protein-Ligand Docking Results for a Hypothetical Target This table is a hypothetical representation, as specific data for this compound was not found.
| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | LYS72, GLU90, LEU145 | Hydrogen Bond, Ionic, Hydrophobic |
| Hypothetical Oxidase B | -7.9 | HIS210, MET214, PHE320 | Pi-Pi Stacking, Hydrophobic |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For the this compound-protein complex, an MD simulation would reveal the stability of the docked pose and the dynamics of the interactions. nih.govnih.gov These simulations calculate the motion of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, the stability of hydrogen bonds, and the influence of solvent molecules. nih.govsemanticscholar.org Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would indicate the stability of the complex and the flexibility of specific regions, respectively. nih.gov Such studies are crucial for validating docking results and understanding the allosteric effects or conformational changes induced by ligand binding. mdpi.com
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
To obtain a more accurate estimation of binding affinity than docking scores alone, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. uni-duesseldorf.denih.gov These methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. The calculation involves taking snapshots from an MD simulation and computing the energy of the protein-ligand complex, the free protein, and the free ligand. researchgate.net The final binding free energy is a sum of various energetic components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies, providing a detailed thermodynamic profile of the binding event. nih.gov
Table 2: Illustrative Breakdown of Binding Free Energy Components (MM/GBSA) This table is a hypothetical representation, as specific data for this compound was not found.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | +38.5 |
| Nonpolar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔG) | -31.6 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. biointerfaceresearch.comnih.gov
Development of QSAR Models for Predicting in vitro Biological Activity of Analogs
For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity (e.g., IC50 values). nih.govjchemlett.com This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analog and using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. biointerfaceresearch.com A robust QSAR model can guide the synthesis of new analogs by predicting which structural modifications are likely to improve activity. nih.gov
Pharmacophore Modeling for Identifying Key Structural Features for Interactions
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. ijper.org A pharmacophore model can be generated based on the structure of a known active ligand-protein complex or a set of active molecules. This model serves as a 3D query to screen compound libraries for novel molecules that possess the required features for biological activity, even if they have different underlying chemical scaffolds. ijper.org
Chemoinformatics and Virtual Screening Approaches
Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. bohrium.comnih.gov Virtual screening is a key chemoinformatics technique that involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. chemrxiv.orgmdpi.comceu.es A pharmacophore model or a docking protocol for this compound's target could be used to screen databases like ZINC or ChEMBL. ijper.orgchemrxiv.org This approach accelerates the discovery of new hit compounds by prioritizing a smaller, more manageable number of molecules for experimental testing, thereby saving time and resources. ceu.es
Structure Activity Relationship Sar Studies of 2 5 Chloro 7 Fluoro 1h Indol 3 Yl Acetic Acid Derivatives
Impact of Halogen Substitutions (Chloro and Fluoro) on Molecular Interactions
Halogens are frequently incorporated into drug candidates to enhance biological activity. researchgate.net Their effects are multifaceted, stemming from their electronegativity, size, and ability to form specific non-covalent interactions. In the context of the title compound, the 5-chloro and 7-fluoro substituents significantly influence its physicochemical properties and binding capabilities.
The specific location of halogen atoms on the indole (B1671886) nucleus can drastically alter a compound's potency and selectivity. nih.gov Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). quora.com This combination deactivates the aromatic ring towards electrophilic substitution but directs incoming groups to the ortho and para positions. quora.com
Studies on similar halogenated indole structures have demonstrated the critical nature of substituent placement. For instance, in a class of marine alkaloids known as meridianins, bromine substitution at different positions on the indole ring results in varied inhibitory activity against protein kinases. nih.gov A single bromine at position 5 or 6 enhances potency, while substitution at position 7 provides the best inhibitory activity against specific kinases like CDK1 and CDK5. nih.gov Conversely, di-substitution can sometimes diminish the inhibitory effect. nih.gov
The differential impact of halogen placement is also evident in how it affects intermolecular interactions and crystal packing, which can be correlated with the molecule's interaction in a protein binding pocket. rsc.org The specific positioning of the 5-chloro and 7-fluoro groups in 2-(5-Chloro-7-fluoro-1H-indol-3-yl)acetic acid therefore creates a unique electronic and steric profile that dictates its interaction with biological targets.
| Substituent Position on Indole Ring | Observed Effect on Activity (in related compounds) | Reference |
|---|---|---|
| Position 5 | A single bromine substitution significantly improves potency in meridianins. Bromine at this position strongly favors antiproliferative activity in aplicyanins. | nih.gov |
| Position 6 | A single bromine substitution leads to a considerable improvement in potency in meridianins. | nih.gov |
| Position 7 | Bromine substitution provides the best inhibitory activity against CDK1 and CDK5 kinases in meridianins. | nih.gov |
| Positions 5 and 6 (di-substituted) | Two bromide substitutions can slightly reduce inhibitory potency compared to mono-substituted analogs. | nih.gov |
In some molecular scaffolds, the addition of multiple halogens has been shown to be beneficial. For example, certain di- and tri-substituted compounds, including those with dichloro substitutions, have emerged as the most potent inhibitors in their series. researchgate.net The combined influence of halogen bonding and π–π stacking interactions can result in a synergistic effect that stabilizes the compound within its binding site. rsc.org The specific combination of 5-chloro and 7-fluoro substituents may therefore confer a binding advantage that is greater than the sum of the individual substitutions.
Halogen bonding is a significant, non-covalent interaction that plays a crucial role in molecular recognition and ligand-receptor binding. nih.govresearchgate.net It occurs when a region of positive electrostatic potential (known as a σ-hole) on a halogen atom interacts with a Lewis base, such as the oxygen, nitrogen, or sulfur atom of an amino acid residue. nih.govacs.org Chlorine, bromine, and iodine are effective halogen bond donors, while fluorine is generally not, due to its high electronegativity and lack of a significant σ-hole. acs.orgnih.gov
Modifications to the Indole Nitrogen (1H-indole)
The nitrogen atom of the indole ring and its proton are fundamental to the molecule's interactive properties. Alterations at this position, such as replacing the proton with an alkyl group, can have profound effects on the compound's biological profile.
N-alkylation, the substitution of the hydrogen atom on the indole nitrogen with an alkyl group, is a common strategy in medicinal chemistry. google.commdpi.com This modification eliminates the hydrogen bond donor capability of the indole N-H group, which can be a critical interaction for some targets. For certain meridianin alkaloids, methylation of the indole nitrogen was found to be an important factor for their kinase inhibitory activity. nih.gov
The introduction of an alkyl group can also introduce steric bulk, which may influence the planarity of the molecule and its ability to fit into a specific binding site. Electronically, the alkyl group can subtly alter the electron density of the indole ring system through inductive effects. While N-alkylation is a widely studied synthetic transformation, its impact is highly context-dependent. nih.govsemanticscholar.org For this compound, N-alkylation would fundamentally change its hydrogen bonding potential and could alter its binding mode and activity.
The N-H proton of the indole ring is a potent hydrogen bond donor and is often crucial for the structure and function of molecules in biological systems. nih.gov The importance of this interaction is highlighted in studies of the peptide gramicidin, where the tryptophan indole N-H groups are critical for maintaining the ion channel's conformation and function. nih.govsemanticscholar.org Replacing this proton via N-methylation leads to a loss of function, confirming the significance of this hydrogen bonding capability. nih.gov
In this compound, the N-H group can participate in several key interactions:
Intermolecular Hydrogen Bonding: It can form a hydrogen bond with an acceptor group (e.g., a carbonyl or carboxylate) on a target protein, serving as a vital anchor point.
Intramolecular Hydrogen Bonding: The proton may form an intramolecular hydrogen bond, potentially with the oxygen of the adjacent acetic acid side chain or even the 7-fluoro substituent. Weak N-H···F hydrogen bonds have been characterized and can influence molecular conformation. escholarship.org
The ability of the N-H proton to engage in these hydrogen bonding interactions is a defining feature of the molecule's SAR profile. nih.gov
Alterations to the Acetic Acid Side Chain (2-position)
The acetic acid moiety at the 3-position of the indole ring is a key pharmacophore, often involved in crucial binding interactions with target proteins, such as forming salt bridges or hydrogen bonds. nih.gov Altering this side chain is a common strategy in medicinal chemistry to optimize a compound's potency, selectivity, and pharmacokinetic properties.
The length and branching of the carboxylic acid side chain can impact a molecule's conformational flexibility and how it fits into a target's binding pocket. While direct SAR studies on this compound are not extensively published, principles from related indole and indane acid derivatives suggest that modifying the chain length is a viable strategy for tuning activity. core.ac.uknih.gov
Chain Length: Increasing the chain length from acetic to propionic or butyric acid can alter the positioning of the terminal carboxylate group. nih.gov This may allow the group to access different or additional binding interactions within a receptor site. However, indiscriminate chain lengthening can also lead to a loss of activity due to steric hindrance or suboptimal orientation. In studies of related compounds, a one-carbon extension (propionic acid) sometimes enhances activity, while further extension may be detrimental. core.ac.uk
Branching: Introducing alkyl groups (e.g., a methyl group) on the alpha-carbon of the acetic acid side chain can restrict conformational rotation. This can be beneficial if it locks the molecule into a more favorable binding conformation, but it can also reduce activity if the preferred conformation is prevented. The effect of branching is highly dependent on the specific topology of the target's binding site.
Table 1: Illustrative Effects of Side Chain Length on Binding Affinity This table presents hypothetical data to illustrate general SAR principles.
Modification of the carboxylic acid into an ester or amide is a fundamental strategy in drug design. unmc.eduunmc.edu These modifications neutralize the negative charge of the carboxylate, which can significantly alter the compound's physicochemical properties.
Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) typically increases lipophilicity. This can enhance cell membrane permeability and oral absorption. Esters are often used as prodrugs, which are inactive until they are hydrolyzed back to the active carboxylic acid form by esterase enzymes within the body. nih.gov
Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine introduces a new functional group that can act as a hydrogen bond donor and/or acceptor. researchgate.net This can lead to new or stronger interactions within the target binding site, potentially increasing potency. Unlike esters, amides are generally more resistant to hydrolysis and metabolically stable. nih.gov The diversity of available amines allows for the systematic exploration of how different substituents affect activity. unmc.edu
While the carboxylic acid group is often essential for activity, it can also contribute to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. researchgate.net Replacing the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties—is a widely used technique to overcome these limitations while retaining or improving in vitro efficacy. nih.govresearchgate.net
Common bioisosteres for carboxylic acids include:
Tetrazoles: The 1H-tetrazole ring is one of the most successful carboxylic acid bioisosteres. It is a planar, acidic heterocycle with a pKa similar to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar ionic and hydrogen-bonding interactions. nih.govnih.gov
Hydroxamic Acids: This functional group is also acidic and can chelate metal ions, which may be relevant for certain enzyme targets. It can participate in hydrogen bonding interactions similar to a carboxylic acid. researchgate.net
Sulfonamides and Sulfonic Acids: These sulfur-based acidic groups can also mimic the interactions of a carboxylate. nih.gov
Hydroxyisoxazoles: These planar heterocyclic groups are acidic and have been used successfully as carboxylic acid replacements in the design of various receptor ligands. nih.gov
The choice of bioisostere can fine-tune the acidity, polarity, and spatial arrangement of the interacting group, leading to improved potency, selectivity, and drug-like properties. researchgate.netnih.gov
Table 2: Comparison of Carboxylic Acid and Common Bioisosteres This table provides typical property ranges to illustrate the concept of bioisosterism.
Structure-Based Design Principles for this compound Analogs
The development of novel analogs of this compound increasingly relies on structure-based design principles to improve the efficiency of the drug discovery process. These approaches use structural information about the biological target to guide the design of more potent and selective compounds.
Rational design uses computational modeling and the three-dimensional structure of a target protein, often obtained from X-ray crystallography or cryo-electron microscopy, to design inhibitors that bind with high affinity. acs.org For an indole derivative, key interactions might include:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor.
Halogen Bonding: The chlorine and fluorine atoms on the indole ring can participate in halogen bonding or other hydrophobic/polar interactions.
Ionic/H-Bonding: The acetic acid side chain can form strong ionic and hydrogen bonds with charged or polar amino acid residues (e.g., Arginine, Lysine, Serine) in the binding pocket. nih.gov
Computational docking simulations can predict the binding poses of virtual analogs within the active site, allowing chemists to prioritize the synthesis of compounds with the most favorable predicted interactions. researchgate.net This approach helps in understanding how modifications to the indole core or the side chain could enhance binding affinity. rsc.org
When a target structure is unknown or for initial hit discovery, the design and screening of a chemical library is a common strategy. nih.govnih.gov High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds. thermofisher.com
For this compound, a focused library would be designed to explore the chemical space around the core scaffold. ncsu.edu This involves:
Scaffold Definition: The 5-chloro-7-fluoro-1H-indole core is maintained as the central scaffold.
Diversity Introduction: Variations are systematically introduced at specific positions. This would primarily involve modifying the acetic acid side chain (as described in section 5.3) and potentially adding diverse substituents at other available positions on the indole ring. nih.gov
Computational Filtering: The virtual library of potential compounds is often filtered using computational tools to select for molecules with "drug-like" properties (e.g., adhering to Lipinski's Rule of Five) and to remove compounds with known toxic or reactive functional groups. thermofisher.com
Synthesis and Screening: The selected subset of compounds is then synthesized and screened in high-throughput in vitro assays to identify initial "hits" for further optimization. unl.edu
This strategy combines rational design with combinatorial chemistry to efficiently explore the SAR of the compound class and identify promising lead candidates.
Molecular and Cellular Mechanisms of Action in Vitro Research for 2 5 Chloro 7 Fluoro 1h Indol 3 Yl Acetic Acid
Modulatory Effects on Cellular Pathways (In Vitro Cell Lines)Once targets are identified, further studies in cultured cells would be required to understand the downstream consequences of the compound's activity.
Cell Signaling Pathway AnalysisThis would involve using methods like Western blotting to measure the phosphorylation status and activity levels of key proteins within major signaling cascades, such as the NF-κB, MAPKs, and PI3K/Akt pathways, to determine if the compound modulates their activity.bio-rad-antibodies.commdpi.com
Without such dedicated research, any discussion of the molecular and cellular mechanisms of 2-(5-Chloro-7-fluoro-1H-indol-3-yl)acetic acid would be speculative and not meet the required standards of scientific accuracy.
Cellular Uptake and Subcellular Localization Studies (in vitro)
There is currently no specific information available in the scientific literature detailing the mechanisms of cellular uptake or the subcellular localization of this compound in in vitro models. Studies investigating how this compound is transported across the cell membrane and where it accumulates within the cell have not been published. General methods for such investigations often involve techniques like fluorescence microscopy with labeled compounds or cell fractionation followed by analytical quantification, but these have not been applied to this specific molecule.
Investigation of Binding Kinetics and Thermodynamics (In Vitro)
Detailed in vitro studies on the binding kinetics and thermodynamics of this compound with any specific biological target are not present in the available literature.
No experimental data has been published regarding the association rate (k_on) or the dissociation rate (k_off) for the binding of this compound to a protein or other macromolecular target.
There are no publicly available studies that report the binding affinity (expressed as the dissociation constant, K_d) or the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) for the interaction of this compound with a biological target.
Allosteric Modulation and Covalent Modifications in Target Interactions
The potential for this compound to act as an allosteric modulator or to form covalent adducts with its targets has not been explored in the scientific literature. While related indole (B1671886) structures have been investigated for such properties, this specific compound remains uncharacterized in this regard.
There is no information available from in vitro studies to suggest that this compound binds to allosteric sites on any protein target. Research has not yet been conducted to identify or characterize potential allosteric interactions for this molecule.
No studies have been published that investigate or identify the formation of covalent adducts between this compound and proteins. Therefore, it is not known if this compound is capable of covalent modification of its biological targets.
Applications in Chemical Biology Research and As a Research Tool
Development as a Molecular Probe for Biochemical Pathway Elucidation
Molecular probes are essential for identifying and characterizing the interactions of small molecules with their biological targets within complex cellular environments. The structure of 2-(5-Chloro-7-fluoro-1H-indol-3-yl)acetic acid is well-suited for development into such probes to investigate the pathways modulated by IAA and its analogs.
Affinity-based probes (AfBPs) are powerful tools designed to covalently label and identify protein targets of a specific small molecule. nih.gov These probes typically consist of three key components: a recognition element that binds to the target, a reactive group for covalent modification, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govrsc.org
The this compound molecule can serve as the core recognition element for an affinity probe. Its structural similarity to the natural ligand IAA suggests it can target auxin-binding proteins and other potential off-target proteins. The chloro and fluoro substituents can enhance binding affinity and selectivity compared to the parent IAA molecule, which is a critical feature for an effective probe. The carboxylic acid handle provides a convenient site for chemically linking a reactive group and a reporter tag.
Table 1: Conceptual Design of an Affinity-Based Probe from this compound
| Component | Function | Example Moiety | Point of Attachment |
|---|---|---|---|
| Recognition Element | Binds to the target protein with specificity and affinity. | 2-(5-Chloro-7-fluoro-1H-indol-3-yl)acetyl group | N/A |
| Reactive Group | Forms a covalent bond with the target protein upon binding. | Benzophenone, Diazirine | Linked to the recognition element via a spacer. |
| Reporter Tag | Enables detection, visualization, and purification of the labeled protein. | Biotin, Alkyne (for click chemistry) | Linked to the reactive group or spacer. |
| Linker/Spacer | Connects the components and minimizes steric hindrance. | Polyethylene glycol (PEG), Alkyl chain | Carboxylic acid group of the parent molecule. |
To visualize and quantify the interaction of this compound with its biological targets in vitro, it can be modified with fluorescent or radioactive labels. These derivatives allow for direct tracking in binding assays, cellular imaging, and biochemical pathway analysis.
Fluorescent Derivatives: A fluorescent dye can be conjugated to the molecule, typically at the carboxylic acid group, to create a fluorescent probe. Such probes are instrumental in techniques like fluorescence polarization and microscopy to monitor binding events and subcellular localization in real-time. The choice of fluorophore depends on the specific application, considering factors like quantum yield, photostability, and spectral properties.
Radiolabeled Derivatives: Radioisotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), can be incorporated into the indole (B1671886) scaffold. Radiolabeled ligands are the gold standard for quantitative binding studies, such as receptor autoradiography and scintillation proximity assays. For instance, radioimmunoassays have been successfully validated for the parent compound, indole-3-acetic acid, demonstrating the utility of this approach for quantifying molecules with this core structure. nih.gov
Contribution to Scaffold Exploration and Design Methodologies
The unique chemical architecture of this compound makes it a valuable entity in modern drug design strategies, particularly in fragment-based drug discovery and computational de novo design. The indole nucleus is considered a "privileged scaffold" due to its prevalence in biologically active natural products and approved drugs. mdpi.com
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent molecules. This compound is an ideal candidate for inclusion in a fragment library, as its properties align well with the empirical "Rule of Three" often used to define fragments.
Table 2: Properties of this compound vs. the "Rule of Three"
| Property | "Rule of Three" Guideline | Value for Compound | Conformance |
|---|---|---|---|
| Molecular Weight | ≤ 300 Da | 243.6 g/mol | Yes |
| cLogP | ≤ 3 | ~2.5 (estimated) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 2 (indole N-H, acid O-H) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (acid C=O, acid O-H) | Yes |
| Rotatable Bonds | ≤ 3 | 2 | Yes |
The indole core provides a rigid scaffold, while the acetic acid side chain offers a vector for chemical elaboration. The chloro and fluoro substituents provide specific interaction points for halogen bonding and can be used to explore structure-activity relationships (SAR) during the fragment-to-lead optimization process. mdpi.com
De novo drug design involves the computational generation of novel molecular structures tailored to bind to a specific target. nih.govmdpi.com These algorithms can build molecules from scratch or by combining predefined fragments. The structure of this compound can be utilized in these algorithms in several ways:
As a Seed Fragment: The molecule can be placed in the binding site of a target protein, and the algorithm can add new functional groups or fragments to optimize interactions and grow it into a more complex, high-affinity ligand.
As a Building Block: The halogenated indole scaffold can be included in a library of fragments that the algorithm can use to assemble new molecules. nih.gov
For Scaffold Hopping: The core structure can serve as a query to find or design novel scaffolds that maintain similar spatial arrangements of key interacting functional groups but possess different core structures, potentially leading to improved properties.
Research on Related Natural Products and Their Synthetic Analogs
The study of this compound is deeply rooted in the extensive research on its parent natural product, indole-3-acetic acid (IAA), and the vast family of its synthetic analogs.
IAA is the most abundant and physiologically active auxin in plants, regulating a wide array of developmental processes. wikipedia.org Its role extends beyond plants, as it also acts as a signaling molecule in interactions between bacteria, fungi, and their hosts. nih.govfrontiersin.org
The development of synthetic analogs of IAA has been a long-standing effort in agricultural and medicinal chemistry. The primary goals of creating these analogs are to:
Enhance Stability: IAA is susceptible to metabolic degradation in biological systems. Synthetic modifications can improve its persistence. nih.gov
Modulate Activity: Substitutions on the indole ring can fine-tune the biological activity, leading to compounds with agonistic, antagonistic, or even herbicidal properties. nih.govgoogle.com
Improve Physicochemical Properties: Modifications can alter solubility, lipophilicity, and bioavailability.
Halogenation is a common and effective strategy for creating potent IAA analogs. The introduction of chlorine, fluorine, or bromine atoms can significantly alter the electronic distribution of the indole ring and introduce new potential interactions, such as halogen bonding. This strategy has led to the development of numerous synthetic auxins and other bioactive indole derivatives. google.comresearchgate.net
Table 3: Comparison of Indole-3-acetic acid and Selected Synthetic Analogs
| Compound Name | Structure | Key Modifications from IAA | Purpose/Significance of Modification |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Indole ring with an acetic acid group at position 3. | Parent natural product. | Baseline for biological activity; a key plant hormone. wikipedia.org |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Chlorine atom at position 4. | Halogenation. | A naturally occurring, highly potent auxin found in some plant species. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dichlorinated phenoxy ring instead of indole. | Scaffold hopping and halogenation. | Widely used synthetic auxin herbicide; resistant to degradation. wikipedia.org |
| This compound | Chlorine at position 5, Fluorine at position 7. | Di-halogenation at specific positions. | Creates a unique scaffold for exploring SAR, potentially enhancing target selectivity and metabolic stability. |
Comparison with Endogenous Indole Derivatives (e.g., Auxins, Tryptophan Metabolites)
The structure of this compound is directly analogous to Indole-3-acetic acid (IAA), the most prevalent and well-studied natural auxin in plants. wikipedia.org Both molecules share the essential 1H-indol-3-yl)acetic acid framework, which is crucial for biological activity in many systems. However, the defining features of the synthetic compound are the chlorine and fluorine atoms substituted at the C-5 and C-7 positions of the indole ring, respectively.
These halogen substitutions introduce significant changes to the molecule's properties compared to endogenous derivatives like IAA and related tryptophan metabolites.
Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. Their presence on the aromatic ring alters the electron density of the indole system. This can modify the compound's ability to participate in key molecular interactions, such as hydrogen bonding and π-stacking with protein residues within a receptor's binding pocket.
Lipophilicity: The addition of halogens generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross biological membranes, potentially leading to different cellular uptake and distribution compared to the more polar, unsubstituted IAA.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction into a molecule often confers resistance to metabolic degradation. nih.gov While IAA is subject to oxidative degradation in vivo, the 7-fluoro substitution in this compound may increase its metabolic half-life, making it a more stable probe for studying biological processes.
The comparison extends to other halogenated auxins, some of which occur naturally, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), a potent auxin found in certain plant species. nih.gov Synthetic halogenated auxins, like 2,4-dichlorophenoxyacetic acid, have also been extensively developed. wikipedia.org The unique 5-chloro, 7-fluoro substitution pattern of the title compound provides a novel probe to explore the structural and electronic requirements of indole-binding proteins with high precision.
| Compound Name | Chemical Structure | Key Features | Primary Role/Significance |
|---|---|---|---|
| This compound | ![]() | Indole-3-acetic acid core with C-5 Chlorine and C-7 Fluorine substitutions. Synthetic derivative. | A research tool with modified electronics, lipophilicity, and metabolic stability for probing indole-related biological pathways. |
| Indole-3-acetic acid (IAA) | ![]() | Unsubstituted indole-3-acetic acid core. | The most common, naturally occurring plant hormone of the auxin class, crucial for plant growth and development. wikipedia.org |
| Tryptophan | ![]() | Indole ring with an alanine (B10760859) side chain. | An essential amino acid and the primary biosynthetic precursor to Indole-3-acetic acid in plants and microorganisms. nih.gov |
| 5-Methoxyindole-3-acetic acid | ![]() | Indole-3-acetic acid core with a C-5 methoxy (B1213986) group. | An endogenous tryptophan metabolite found in animals, used as a biomarker in metabolic studies. nih.gov |
Exploring Biosynthetic Mimicry via Chemical Synthesis
The natural production of Indole-3-acetic acid (IAA) in plants and microorganisms is a well-defined enzymatic process. nih.gov The primary pathway involves a two-step conversion of the amino acid tryptophan into IAA, proceeding through an indole-3-pyruvic acid (IPA) intermediate. nih.govnoaa.gov This biosynthetic route is highly specific and does not produce halogenated derivatives like this compound.
The concept of "biosynthetic mimicry" in this context refers to the design of a chemical synthesis that, while not enzymatic, is logically inspired by the way nature constructs the core molecular scaffold. Chemical synthesis provides the means to create analogues that mimic the essential structure of the natural product but incorporate novel features, such as the specific halogenation pattern, that are inaccessible through natural biosynthesis.
A plausible synthetic route to this compound could employ the Fischer indole synthesis, a classic method for constructing the indole ring. wikipedia.org This approach would mimic the biological pathway's core task of forming the indole heterocycle from simpler precursors.
A potential synthetic scheme would involve:
Precursor Selection: The synthesis would begin with a specifically halogenated phenylhydrazine (B124118), namely (4-chloro-2-fluorophenyl)hydrazine. This precursor contains the required chlorine and fluorine atoms in the correct positions relative to the hydrazine (B178648) group.
Ring Formation: This substituted hydrazine would be reacted with a ketone or aldehyde containing the precursor to the acetic acid side chain, such as levulinic acid.
Cyclization: Under acidic conditions, the reaction mixture undergoes condensation and subsequent rearrangement to form the bicyclic indole ring, yielding the target this compound.
This chemical strategy effectively mimics the outcome of biosynthesis by constructing the functional indole-3-acetic acid structure. However, it replaces the enzymatic machinery of a living organism with the precise and versatile tools of synthetic organic chemistry, thereby enabling the creation of novel research probes that expand upon the chemical space offered by nature.
Discovery of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient, cost-effective, and environmentally benign synthetic methods is paramount in medicinal and materials chemistry. rsc.orgrug.nl Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh conditions and have a limited substrate scope. rug.nl Future research should focus on innovative strategies that offer milder reaction conditions, higher atom economy, and greater functional group tolerance, moving away from hazardous reagents and metal catalysts where possible. rug.nlrug.nl
Recent advancements have seen the development of novel, metal-free, two-step multicomponent reactions (MCRs) to assemble the indole core from simple anilines under mild conditions, using ethanol (B145695) as a benign solvent. rug.nlrug.nl Another innovative approach utilizes aromatic C2-acetals derived from lignin, a renewable resource, to forge ortho-aminoacetal intermediates that can be cyclized to form the indole ring. rsc.org Continuous-flow synthesis methodologies also present a significant opportunity, offering enhanced safety for handling energetic intermediates and often leading to higher yields and selectivity compared to batch processes. nih.govchemrxiv.org Adapting these modern, sustainable approaches for the specific synthesis of this compound could significantly improve its accessibility for further research.
The introduction of chirality into molecules can have profound effects on their biological activity. Asymmetric catalysis offers a powerful tool for the stereoselective synthesis of such compounds. frontiersin.orgmdpi.com Future work on this compound should explore the creation of chiral analogs, particularly at the α-position of the acetic acid side chain.
Recent breakthroughs in this area include the use of chiral N,N'-dioxide–nickel(II) complexes to catalyze the asymmetric synthesis of 3,2′-pyrrolinyl spirooxindoles from vinyl azides and alkenyloxindoles with high enantioselectivity. nih.gov Similarly, chiral isothiourea (ITU) has been used as an organocatalyst for the highly enantioselective N-acylation of N-aminoindoles, creating N–N axially chiral indole derivatives. rsc.org Applying these catalytic systems or developing new ones tailored for the specific substrate could yield novel chiral analogs of this compound, opening new avenues for investigating stereospecific biological interactions.
Table 1: Examples of Modern Catalytic Asymmetric Synthesis Relevant to Indole Derivatives
| Catalytic System | Reaction Type | Target Scaffold | Stereoselectivity Achieved |
| Chiral N,N′-dioxide–nickel(II) complex | Conjugate addition / Schmidt-type rearrangement | 3,2′-Pyrrolinyl spirooxindoles | Up to 98% ee, >19:1 dr nih.gov |
| Chiral Isothiourea (ITU) | Asymmetric N-acylation | N–N axially chiral indoles | High enantioselectivities rsc.org |
| Bifunctional quinoline-squaramide catalysts | Asymmetric synthesis | Dihydrobenzo[c,e]oxepines | Not specified frontiersin.org |
| Biocatalyst (Ketoreductase) | Enantioselective reduction | Chiral alcohol intermediates | Not specified nih.gov |
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. researchgate.net This approach presents a significant and largely unexplored avenue for the synthesis and modification of this compound. Enzymes offer a powerful tool for sustainable and efficient chemical synthesis. frontiersin.org
The biosynthesis of the parent compound, indole-3-acetic acid (IAA), is well-documented in microorganisms and plants, involving several tryptophan-dependent and -independent pathways. nih.govnih.govmdpi.com Key enzymes in these pathways, such as aminotransferases, decarboxylases, and oxidases, could be harnessed. nih.gov For instance, transaminases are increasingly used for the industrial production of chiral amines, a key component in many pharmaceuticals. researchgate.net Engineered ketoreductases and other enzymes have been successfully used to produce chiral alcohols and amino acids with excellent enantiomeric excess. nih.gov Research could focus on identifying or engineering enzymes capable of acting on halogenated tryptophan precursors or directly on the indole nucleus to produce this compound or its chiral derivatives. Whole-cell biocatalysis, which avoids costly enzyme purification, is another feasible strategy. nih.gov
Advanced Computational Modeling and Artificial Intelligence Applications
Computational tools are revolutionizing drug discovery and chemical synthesis by enabling rapid screening, prediction of properties, and optimization of processes. nih.gov The application of advanced computational modeling and artificial intelligence (AI) to this compound could accelerate the discovery of its potential applications.
Molecular docking simulations can predict the binding affinity and interaction patterns of the compound with various biological targets, such as topoisomerase enzymes, which are known targets for some indole derivatives. nih.gov Furthermore, molecular dynamics simulations can assess the stability of ligand-protein complexes over time. nih.gov These in silico methods provide a powerful, cost-effective way to prioritize experimental studies and generate hypotheses about the compound's mechanism of action.
Machine learning (ML) is increasingly used to build predictive models for Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's chemical structure with its biological activity. nih.govmdpi.com For indole derivatives, ML models have been developed to predict anticancer activity with high accuracy. nih.gov These models can identify key molecular descriptors that influence activity, guiding the design of more potent analogs. nih.gov
Beyond predicting activity, AI is also being applied to computer-aided synthesis planning (CASP). nih.gov These tools can analyze a target molecule and propose viable retrosynthetic pathways, identify potential side products, and even recommend optimal reaction conditions. nih.gov Applying such ML algorithms to this compound could lead to the design of novel derivatives with enhanced biological profiles and the discovery of more efficient synthetic routes.
Table 2: Applications of Machine Learning in Indole Chemistry
| ML Application | Goal | Algorithms Used | Outcome |
| QSAR Modeling | Predict anticancer activity (LogIC50) of indole derivatives. nih.gov | AdaBoost, Random Forest, SVR, ANN, etc. nih.gov | High predictive accuracy (R² up to 0.9852), identification of promising candidates. nih.gov |
| Synthesis Planning | Propose retrosynthetic routes for complex molecules. nih.gov | Neural networks, tree-search algorithms. nih.gov | Validation of synthetic routes, prediction of starting materials. nih.gov |
| Reaction Prediction | Predict major products and potential side products of a chemical reaction. nih.gov | Molecular Transformer models. nih.gov | Information on reaction selectivity and potential impurities. nih.gov |
| Toxicity Prediction | Predict adverse effects like drug-induced liver injury (DILI). nih.gov | Deep learning neural networks. nih.gov | Preclinical screening for safety assessment. nih.gov |
Biological systems are inherently complex, with critical processes occurring across multiple spatial and temporal scales, from molecular interactions to cellular and tissue-level responses. nih.govnorthwestern.edu Single-scale models are often insufficient to capture this complexity. northwestern.edu Multi-scale modeling explicitly integrates simulations across different levels of resolution, allowing researchers to observe how fine-grained perturbations (e.g., a molecule binding to a protein) can lead to coarse-grained outputs (e.g., changes in cell population dynamics). nih.govdiva-portal.org
For this compound, a multi-scale approach could model its diffusion into a tissue, its transport across a cell membrane, its interaction with an intracellular target, and the subsequent signaling cascade that leads to a physiological response. diva-portal.org This holistic view is inaccessible through traditional experimental or single-scale modeling techniques and represents a frontier for understanding the compound's true biological impact. nih.gov
Identification of Unexplored Molecular and Cellular Targets (In Vitro)
While the parent compound, indole-3-acetic acid (IAA), is known for its role in plant growth, it and its derivatives also exhibit a range of activities in human cells, including anti-inflammatory, antioxidant, and antiproliferative effects. nih.govnih.gov A critical future direction for this compound is the systematic in vitro screening to identify its molecular and cellular targets and to characterize its biological effects.
Studies on other indole derivatives have shown they can interact with a wide array of targets. For example, certain indole carboxamides act as glycosyltransferase inhibitors with antibacterial activity, while others inhibit crucial cancer-related pathways like EGFR and BRAF. nih.govmdpi.com IAA itself has been shown to reduce the viability of neuroblastoma cells in vitro, an effect accompanied by the inhibition of ALK expression, cell cycle arrest, and suppression of cell migration. nih.gov Given these precedents, it is plausible that the unique halogenation pattern of this compound could confer novel or enhanced activity against unexplored targets. A comprehensive screening campaign using a diverse panel of human cell lines (e.g., various cancer types and normal fibroblast lines) is essential to uncover its potential therapeutic applications. nih.gov
Future Research Directions and Unexplored Avenues for 2 5 Chloro 7 Fluoro 1h Indol 3 Yl Acetic Acid
Unlocking Therapeutic Potential through Advanced Screening Paradigms
Future investigations should prioritize the use of advanced screening methods to comprehensively characterize the bioactivity of this compound and identify its molecular targets.
Phenotypic screening, which assesses the effect of a compound on cell behavior or morphology without a preconceived target, represents a powerful initial step. Given that related indole derivatives have shown anti-proliferative effects, a primary avenue would be to screen this compound against a panel of human cancer cell lines. nih.gov Such assays could measure key phenotypic changes like cell viability, apoptosis induction, or cell cycle arrest.
A hypothetical screening cascade could involve an initial broad panel to identify sensitive cell lines, followed by more detailed mechanistic assays on the most responsive lines. For instance, if the compound reduces cell viability in a neuroblastoma cell line like SH-SY5Y, subsequent assays could quantify apoptosis via caspase activity or analyze cell cycle distribution using flow cytometry. nih.gov
Table 1: Illustrative Phenotypic Screening Data for this compound ```html
| Cell Line | Cancer Type | Parameter Measured | Result (at 50 µM) |
|---|---|---|---|
| SH-SY5Y | Neuroblastoma | Cell Viability (% of Control) | 45% |
| A549 | Lung Carcinoma | Cell Viability (% of Control) | 88% |
| MCF-7 | Breast Adenocarcinoma | Cell Viability (% of Control) | 62% |
| Panc-1 | Pancreatic Carcinoma | Caspase-3 Activation (Fold Change) | 4.5 |
Development of Novel Analytical Probes and Detection Methods
To facilitate detailed mechanistic and localization studies, the development of specialized analytical tools derived from this compound is a critical future direction.
Following the identification of potential protein targets from HTS, miniaturized in vitro assays are needed to validate these interactions and quantify the compound's functional effect. For instance, if HTS suggests an interaction with a protein kinase like EGFR, a miniaturized enzymatic assay could be developed to measure the compound's inhibitory activity (IC50) against the kinase's phosphorylation function. nih.govThese assays are crucial for confirming on-target activity and determining potency and selectivity.
Understanding where a compound accumulates within a cell provides vital clues about its mechanism of action. nih.govA key research avenue would be the synthesis of a fluorescently-tagged analogue of this compound. This probe would enable the use of advanced imaging techniques to visualize its distribution at the subcellular level in vitro. nih.govSuper-resolution microscopy (SRM) techniques like Stimulated Emission Depletion (STED) or Stochastic Optical Reconstruction Microscopy (STORM) could pinpoint the compound's localization to specific organelles, such as mitochondria or the nucleus, with nanoscale precision. nih.govThis approach allows for the direct observation of the drug's journey into the cell and its interaction with subcellular targets.
nih.govnih.govTable 3: Potential Application of Advanced Imaging Techniques
Integration with Systems Chemical Biology Approaches
To build a holistic understanding of the compound's impact on cellular function, its effects must be analyzed at a systems level. Systems chemical biology combines chemical perturbations with genome-scale measurements to map the complex cellular responses.
nih.govsci-hub.se
A powerful approach involves treating a selected cell line with this compound and subsequently performing large-scale 'omics' analyses, such as transcriptomics (RNA-seq) or proteomics (mass spectrometry). The resulting data can be used to construct and analyze molecular interaction networks, revealing which pathways and processes are most significantly perturbed by the compound. plos.orgnih.govThis method can identify the compound's mechanism of action even if it has multiple targets and can uncover unexpected off-target effects or downstream consequences. nih.govnih.govFor example, network analysis might reveal an upregulation of genes involved in apoptosis and a concurrent downregulation of pathways related to cell cycle progression, providing a systems-level confirmation of phenotypic observations.
Table 4: Hypothetical Pathways Perturbed by this compound Identified via Network Analysis
Table of Compounds Mentioned
Compound Name This compound Indole-3-acetic acid
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Chloro-7-fluoro-1H-indol-3-yl)acetic acid, and how can reaction efficiency be optimized?
- Methodology : The synthesis of indole-acetic acid derivatives often involves condensation of substituted indole precursors with acetic acid moieties. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with halogenated reagents in acetic acid under catalytic conditions (e.g., sodium acetate) can yield the target compound. Reaction optimization includes controlling temperature (reflux for 3–5 hours), stoichiometric ratios (1.1:1 for aldehyde to amine), and purification via recrystallization from DMF/acetic acid mixtures .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Adjust substituent positions (e.g., 5-Cl and 7-F) early in the synthesis to avoid post-functionalization challenges.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- FT-IR/Raman : Identify vibrational modes of the indole ring (C–H bending at ~750 cm⁻¹) and acetic acid carbonyl (C=O stretch at ~1700 cm⁻¹) .
- NMR : Confirm substitution patterns via ¹H NMR (e.g., downfield shifts for Cl and F substituents at C5/C7) and ¹³C NMR (carboxylic acid carbon at ~175 ppm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELXL for small-molecule refinement .
Q. What are the critical physicochemical properties (e.g., logP, solubility) influencing its applicability in biological assays?
- Data :
- logP : Calculated as 1.63, indicating moderate lipophilicity, suitable for cellular uptake but may require formulation adjustments for in vivo studies .
- Molecular Weight : 237.044 g/mol (exact mass), within the acceptable range for drug-like molecules .
- Methodology : Determine solubility empirically in DMSO/PBS mixtures (start with 10 mM stock in DMSO). Use shake-flask or HPLC methods for logP measurement.
Advanced Research Questions
Q. How do structural modifications at the indole C5/C7 positions impact biological activity, and what computational tools can predict binding affinities?
- Case Study : In prostaglandin D2 receptor antagonists (e.g., MK-0524), substituting C7 with fluorine reduced biliary excretion and improved pharmacokinetics . For 2-(5-Cl-7-F-indol-3-yl)acetic acid, molecular docking (AutoDock, Schrödinger) can model interactions with target proteins. Focus on halogen bonding (Cl/F with hydrophobic pockets) and acetic acid’s role in hydrogen bonding .
- Experimental Design : Synthesize analogs (e.g., 5-Br, 7-CF₃) and compare IC₅₀ values in receptor-binding assays.
Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Analysis : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, X-ray structures (via SHELXL ) may show planar indole rings, while solution-state NMR detects conformational flexibility.
- Resolution : Perform variable-temperature NMR to identify rotamers. Use DFT calculations (Gaussian, ORCA) to correlate experimental vibrational spectra with theoretical models .
Q. What strategies mitigate metabolic instability observed in indole-acetic acid derivatives during in vivo studies?
- Pharmacokinetic Insights : High biliary excretion (as seen in MK-0524 analogs ) can be reduced by introducing polar groups (e.g., sulfonamides) or fluorination.
- Methodology : Conduct rat bile duct cannulation studies to quantify parent compound excretion. Use LC-MS to identify metabolites and modify vulnerable sites (e.g., acetic acid β-oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

